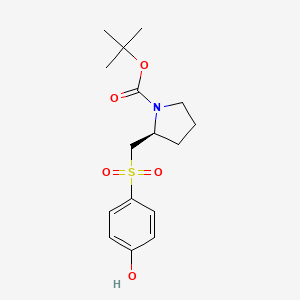
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a sulfonyl group, and a hydroxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the attachment of the hydroxyphenyl group. Common reagents used in these reactions include tert-butyl chloroformate, 4-hydroxybenzenesulfonyl chloride, and pyrrolidine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-butyl 2-(((4-methoxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
- (S)-tert-butyl 2-(((4-nitrophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-butyl 2-(((4-hydroxyphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in additional interactions compared to methoxy, chloro, or nitro derivatives. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C16H23NO5S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[(4-hydroxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(19)17-10-4-5-12(17)11-23(20,21)14-8-6-13(18)7-9-14/h6-9,12,18H,4-5,10-11H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
VLISHDUHYMQWOV-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CS(=O)(=O)C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
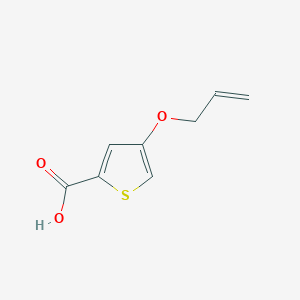




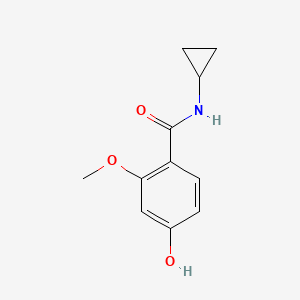
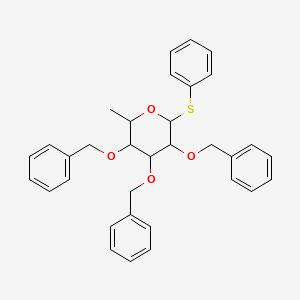
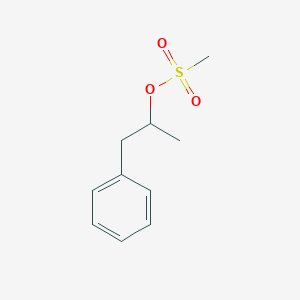



![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
